molecular formula C20H24O5S B1201503 Ethinylestradiol-3-sulfate CAS No. 24560-70-1

Ethinylestradiol-3-sulfate

Cat. No.: B1201503
CAS No.: 24560-70-1
M. Wt: 376.5 g/mol
InChI Key: WLGIWVFFGMPRLM-SLHNCBLASA-N
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Description

Ethinylestradiol-3-sulfate, also known as 17α-ethynylestradiol 3-sulfate, is an estrogen ester. It is specifically the C3 sulfuric acid (sulfate) ester of the synthetic estrogen ethinylestradiol. This compound is a major metabolite of ethinylestradiol and is known for its significant role in hormonal therapies and contraceptives .

Biochemical Analysis

Biochemical Properties

Ethinylestradiol-3-sulfate is involved in several biochemical reactions. It interacts with enzymes such as steroid sulfatase, which can convert it back into ethinylestradiol. This conversion suggests that this compound may serve as a circulating reservoir for ethinylestradiol . Additionally, it binds to estrogen receptors, influencing various estrogen-mediated processes in the body .

Cellular Effects

This compound affects various cell types and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to increase the survival and hemodynamic functioning in animal models of traumatic brain injury and hemorrhagic shock . This compound also affects the expression of liver proteins and other biomolecules involved in estrogenic activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to estrogen receptors, which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of target genes involved in various physiological processes . This compound can also be converted back to ethinylestradiol by steroid sulfatase, further influencing estrogenic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its conversion to ethinylestradiol by steroid sulfatase can influence its long-term effects on cellular function. Studies have shown that this compound can increase survival and promote cardiovascular recovery in animal models over a period of several hours .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses have been associated with increased survival and improved cardiovascular function in models of traumatic brain injury and hemorrhagic shock . Excessive doses may lead to adverse effects such as acidosis and neurotrauma .

Metabolic Pathways

This compound is involved in metabolic pathways that include its conversion back to ethinylestradiol by steroid sulfatase. This conversion allows it to serve as a reservoir for ethinylestradiol, influencing estrogenic activity in the body . The compound is also metabolized in the liver and excreted in bile and urine .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It binds to transporters such as organic anion transporters (OATs) and is distributed in the liver, kidneys, and other tissues . This distribution affects its localization and accumulation in different parts of the body .

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its localization, with nuclear localization being crucial for its role in regulating gene expression . The compound may also undergo post-translational modifications that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethinylestradiol-3-sulfate typically involves the esterification of ethinylestradiol with sulfuric acid. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired sulfate ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Ethinylestradiol-3-sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Ethinylestradiol-3-sulfate has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Ethinylestradiol-3-sulfate is unique among estrogen esters due to its specific sulfate ester structure. Similar compounds include:

    Ethinylestradiol: The parent compound, widely used in contraceptives.

    Estradiol sulfate: Another estrogen ester with similar biological activity.

    Estrone sulfate: A naturally occurring estrogen ester with a different metabolic profile.

This compound is distinguished by its higher stability and longer duration of action compared to other estrogen esters .

Properties

IUPAC Name

[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5S/c1-3-20(21)11-9-18-17-6-4-13-12-14(25-26(22,23)24)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7,12,16-18,21H,4,6,8-11H2,2H3,(H,22,23,24)/t16-,17-,18+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGIWVFFGMPRLM-SLHNCBLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80873219
Record name Ethinylestradiol-3-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24560-70-1
Record name Ethynylestradiol 3-sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24560-70-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethinyl estradiol sulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024560701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethinylestradiol-3-sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80873219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYNYLESTRADIOL 3-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P0FM71OZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential benefits of Ethinylestradiol-3-sulfate in treating traumatic brain injury (TBI)?

A1: Research suggests that this compound (EE-3-SO4) may offer several benefits in treating TBI. In a rat model of TBI, EE-3-SO4 administration was shown to:

  • Reduce intracranial pressure (ICP): EE-3-SO4 significantly lowered ICP compared to the control group [].
  • Improve cerebral perfusion: The treatment increased cerebral perfusion pressure (CPP) and partial brain oxygen pressure (PbtO2) [].
  • Decrease cerebral edema: EE-3-SO4 significantly reduced the size of cerebral edema compared to the control group [].
  • Improve white matter integrity: Treatment with EE-3-SO4 was associated with increased fractional anisotropy in the white matter, suggesting improved structural integrity [].
  • Enhance cerebral glycolysis: EE-3-SO4 treatment led to increased cerebral glycolysis, potentially indicating improved metabolic function in the injured brain [].
  • Improve behavioral outcomes: Rats treated with EE-3-SO4 showed less anxiety-like behavior in an open field test compared to the control group, suggesting potential cognitive benefits [].

Q2: Why is this compound being explored as a potential treatment for trauma-hemorrhage?

A2: this compound (EE-3-SO4) is being investigated as a potential treatment for trauma-hemorrhage due to its observed protective effects in preclinical studies and the potential role of estrogens in trauma recovery.

  • Preclinical evidence: Animal studies utilizing EE-3-SO4 have demonstrated significant survival benefits and improvements in cardiovascular function following trauma-hemorrhage [].
  • Gender dimorphism: Retrospective clinical analyses have observed differences in mortality rates between genders following trauma-hemorrhage, suggesting a potential protective role of estrogens [].
  • Multi-organ protection: Animal models of trauma-hemorrhage have shown that estrogens can offer protective effects to various organ systems, including the cardiovascular, pulmonary, hepatic, gastrointestinal, and immune systems [].

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